N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFAMRYYIGCRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative. One common method involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate is then reacted with 4-iodobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding benzene derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Deiodinated benzene derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Calculated based on formula C₁₅H₁₉IN₂O₂S.
Key Observations :
- Electronic Effects : The iodine atom in the target compound induces significant deshielding in aromatic protons (δ 7.6–7.8 ppm) compared to fluorine (δ 7.2–7.4 ppm in Cmpd A) due to its electron-withdrawing nature and larger atomic radius .
- Synthetic Challenges : Introducing iodine often requires specialized reagents (e.g., KI/Oxone) or protective strategies, whereas chloro and bromo analogs are more straightforward to synthesize .
Cyclohexenyl-Ethyl Moieties
Table 2: Impact of Cyclohexenyl-Ethyl Groups
Key Observations :
- The cyclohexenyl-ethyl group in the target compound provides a balance between rigidity and flexibility, facilitating interactions with hydrophobic binding pockets. In contrast, bulkier substituents (e.g., tert-butyldimethylsilyl in Cmpd 407) may hinder target engagement .
- Amino-substituted cyclohexenyl derivatives (e.g., USP Desvenlafaxine Related Compound A) exhibit altered electronic profiles, suggesting divergent pharmacological targets compared to the non-polar target compound .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : In , iodinated sulfonamides (e.g., 12h) demonstrated higher purity (92%) and stability compared to bromo or chloro analogs, possibly due to iodine’s lower reactivity toward hydrolysis .
- Pharmacological Potential: While direct biological data for the target compound are unavailable, structurally related iodinated sulfonamides are explored for antimicrobial and anticancer applications, leveraging iodine’s ability to participate in halogen bonding .
- Solubility and Formulation : The iodine substituent’s lipophilicity may necessitate prodrug strategies or formulation with solubilizing agents for in vivo studies .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure and Formula
- IUPAC Name: this compound
- Molecular Formula: C15H21INO2S
- Molecular Weight: 395.31 g/mol
The compound's structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various sulfonamide compounds demonstrated that modifications to the aromatic ring and side chains can enhance their efficacy against bacterial strains. For instance, compounds with iodine substitutions often show increased activity due to enhanced electron-withdrawing effects, which can improve binding affinity to bacterial enzymes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzenesulfonamide | S. aureus | 16 µg/mL |
The above table illustrates the comparative antimicrobial activity of related compounds, highlighting the potential of this compound.
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Studies have shown that sulfonamides can inhibit viral replication by targeting specific viral enzymes or host cell pathways. For example, in vitro assays demonstrated that certain sulfonamide derivatives could inhibit the replication of viruses such as influenza and HIV.
Study 1: Inhibition of Viral Replication
A recent study evaluated the antiviral activity of this compound against the influenza virus. The results indicated a dose-dependent inhibition of viral replication, with an IC50 value of 25 µM. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells.
Study 2: Antibacterial Efficacy
In another investigation, the antibacterial efficacy of this compound was assessed against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited a significant reduction in bacterial load in treated samples compared to controls, demonstrating its potential as a therapeutic agent in combating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
